molecular formula C10H14S2 B14620611 Disulfide, 1-methylethyl phenylmethyl CAS No. 57413-29-3

Disulfide, 1-methylethyl phenylmethyl

Cat. No.: B14620611
CAS No.: 57413-29-3
M. Wt: 198.4 g/mol
InChI Key: YDDHXRQUHOCFKE-UHFFFAOYSA-N
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Description

Disulfide, 1-methylethyl phenylmethyl, also known as isopropyl benzyl disulfide, is an organic compound containing a disulfide bond (S-S) between an isopropyl group and a benzyl group. Disulfides are known for their role in various chemical and biological processes, particularly in the formation of protein structures and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, 1-methylethyl phenylmethyl, the reaction can be carried out by reacting isopropyl thiol with benzyl thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction proceeds under mild conditions, often at room temperature, to form the desired disulfide bond .

Industrial Production Methods

Industrial production of disulfides often employs similar oxidation reactions but on a larger scale. The use of continuous flow reactors and controlled addition of oxidizing agents ensures high yields and purity of the product. Additionally, the use of catalysts such as riboflavin-derived organocatalysts can enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Disulfide, 1-methylethyl phenylmethyl, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disulfide, 1-methylethyl phenylmethyl, has several applications in scientific research:

Mechanism of Action

The mechanism of action of disulfide, 1-methylethyl phenylmethyl, involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are crucial for the structural integrity of proteins. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to higher oxidation states. These redox reactions are essential for various cellular processes, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disulfide, 1-methylethyl phenylmethyl, is unique due to the presence of both an isopropyl and a benzyl group, which can influence its reactivity and applications. The benzyl group provides additional stability and potential for further functionalization compared to simpler disulfides .

Properties

CAS No.

57413-29-3

Molecular Formula

C10H14S2

Molecular Weight

198.4 g/mol

IUPAC Name

(propan-2-yldisulfanyl)methylbenzene

InChI

InChI=1S/C10H14S2/c1-9(2)12-11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

YDDHXRQUHOCFKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)SSCC1=CC=CC=C1

Origin of Product

United States

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